2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 159333-55-8
VCID: VC6760644
InChI: InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
SMILES: CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClN2OS
Molecular Weight: 266.74

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol

CAS No.: 159333-55-8

Cat. No.: VC6760644

Molecular Formula: C12H11ClN2OS

Molecular Weight: 266.74

* For research use only. Not for human or veterinary use.

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol - 159333-55-8

Specification

CAS No. 159333-55-8
Molecular Formula C12H11ClN2OS
Molecular Weight 266.74
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H11ClN2OS/c1-8-6-11(16)15-12(14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
Standard InChI Key KAYFBYGQLVMKBS-UHFFFAOYSA-N
SMILES CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)Cl

Introduction

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is a chemical compound that belongs to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a pyrimidine ring, a sulfanyl group attached to a 4-chlorophenyl methyl moiety, and a hydroxyl group at the 4-position of the pyrimidine ring.

Synthesis and Preparation

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol typically involves the reaction of a pyrimidine derivative with a sulfanylating agent, followed by the introduction of the 4-chlorophenyl methyl group. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Synthesis Steps:

  • Starting Materials: Pyrimidine derivatives, such as 6-methylpyrimidin-4-ol, and sulfanylating agents like 4-chlorophenylmethylthiol.

  • Reaction Conditions: The reaction is often carried out in a solvent like dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions to facilitate the nucleophilic substitution.

  • Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Biological and Pharmacological Activities

While specific biological activities of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol are not extensively documented, compounds with similar structures have shown potential in various pharmacological applications. For instance, pyrimidine derivatives are known for their roles in antiviral, antibacterial, and anticancer therapies.

Potential Applications:

  • Antimicrobial Agents: Pyrimidine derivatives have been explored for their antimicrobial properties.

  • Anticancer Agents: Some pyrimidine compounds exhibit anticancer activity by interfering with DNA synthesis or other cellular processes.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing the structure and purity of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol.

Spectroscopic Data:

  • 1H NMR: Expected signals include those for the methyl group on the pyrimidine ring, the phenyl protons, and any other substituents.

  • 13C NMR: Provides information about the carbon atoms in the molecule, including those in the pyrimidine ring and the phenyl group.

  • IR Spectroscopy: Useful for identifying functional groups such as the hydroxyl and sulfanyl groups.

  • MS: Helps confirm the molecular weight and structure through fragmentation patterns.

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